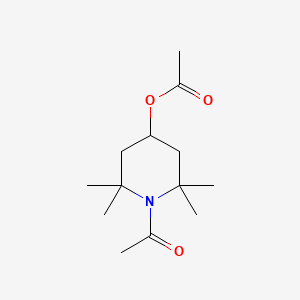![molecular formula C22H33N3O3 B5323014 ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as EDP-1066 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of EDP-1066 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumorigenic pathways. EDP-1066 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a key role in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
EDP-1066 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to reduce the levels of prostaglandin E2 (PGE2), a key mediator of inflammation. In addition, EDP-1066 has been found to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EDP-1066 is its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of EDP-1066 is its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of EDP-1066 is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of EDP-1066. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammation and cancer. Another direction is to study its mechanism of action in more detail, in order to design more effective drugs based on its structure. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of EDP-1066 in vivo, in order to better understand its potential as a drug candidate.
Conclusion:
In conclusion, EDP-1066 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor properties, and its mechanism of action involves the inhibition of certain enzymes and proteins that are involved in the inflammatory and tumorigenic pathways. While EDP-1066 has several advantages as a drug candidate, such as its potential therapeutic applications, it also has limitations, such as its low solubility in water. However, there are several future directions for the study of EDP-1066, which make it a promising candidate for the development of new drugs.
Synthesemethoden
The synthesis of EDP-1066 involves the reaction of 1-(3,4-dimethylphenyl)acetyl)piperidine-3-carboxylic acid with ethyl piperazine-1-carboxylate in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in anhydrous conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
EDP-1066 has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. In animal models, EDP-1066 has been shown to reduce inflammation and pain in a dose-dependent manner. It has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
ethyl 4-[1-[2-(3,4-dimethylphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-4-28-22(27)24-12-10-23(11-13-24)20-6-5-9-25(16-20)21(26)15-19-8-7-17(2)18(3)14-19/h7-8,14,20H,4-6,9-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTPSIUVHKNSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)CC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5322953.png)

![N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)

![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)

![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)
